molecular formula C15H16AsN B14295056 10-Ethyl-5-methylphenarsazinine CAS No. 112746-50-6

10-Ethyl-5-methylphenarsazinine

Cat. No.: B14295056
CAS No.: 112746-50-6
M. Wt: 285.22 g/mol
InChI Key: BNEALSCUDBJPFO-UHFFFAOYSA-N
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Description

10-Ethyl-5-methylphenarsazinine is an organoarsenic compound characterized by the presence of an ethyl group and a methyl group attached to a phenarsazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-5-methylphenarsazinine typically involves the reaction of phenarsazine with ethyl and methyl substituents under controlled conditions. One common method involves the use of triethyl orthoformate and glacial acetic acid in a reflux setup . The reaction is carried out in a three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer. The mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-5-methylphenarsazinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenarsazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of arsenic oxides.

    Reduction: Formation of reduced arsenic species.

    Substitution: Formation of halogenated phenarsazine derivatives.

Scientific Research Applications

10-Ethyl-5-methylphenarsazinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Ethyl-5-methylphenarsazinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Phenarsazine: The parent compound without ethyl and methyl substituents.

    10-Ethylphenarsazine: Similar structure but lacks the methyl group.

    5-Methylphenarsazine: Similar structure but lacks the ethyl group.

Uniqueness

10-Ethyl-5-methylphenarsazinine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

CAS No.

112746-50-6

Molecular Formula

C15H16AsN

Molecular Weight

285.22 g/mol

IUPAC Name

10-ethyl-5-methylphenarsazinine

InChI

InChI=1S/C15H16AsN/c1-3-16-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16/h4-11H,3H2,1-2H3

InChI Key

BNEALSCUDBJPFO-UHFFFAOYSA-N

Canonical SMILES

CC[As]1C2=CC=CC=C2N(C3=CC=CC=C31)C

Origin of Product

United States

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